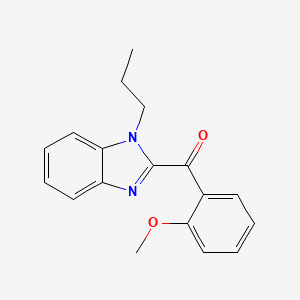
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as PBM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBM belongs to the family of benzimidazole derivatives and has been synthesized using several methods. The purpose of
Mécanisme D'action
The mechanism of action of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been suggested that (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may act by inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have several biochemical and physiological effects, including reducing oxidative stress, modulating inflammation, and inhibiting cell proliferation. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is also relatively easy to synthesize, making it readily available for use in research. However, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone and to investigate its potential toxicity in vivo.
Conclusion:
Overall, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods and has been studied for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents, but also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route. There are several future directions for research on (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, including its potential use in combination with other drugs for cancer therapy, further studies on its neuroprotective properties, and its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with propylamine to form 2-methoxy-N-propylbenzamide, which is then treated with o-phenylenediamine to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. Another method involves the reaction of 2-methoxybenzoyl chloride with 1-propyl-1H-benzimidazole to form (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone.
Applications De Recherche Scientifique
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and as an anti-inflammatory agent. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use in combination with other drugs has shown promising results in cancer treatment. (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, (2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-20-15-10-6-5-9-14(15)19-18(20)17(21)13-8-4-7-11-16(13)22-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILTSRYGZBDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


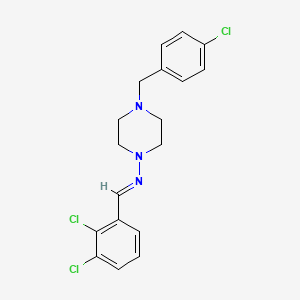
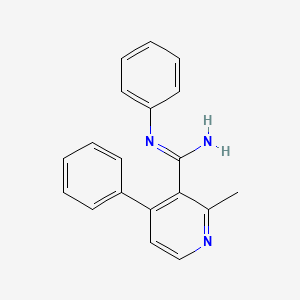
![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
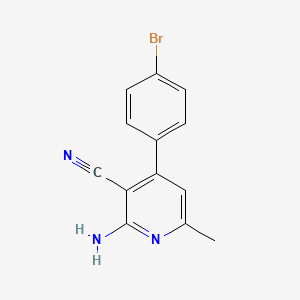
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
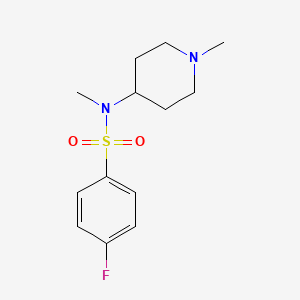
![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)